Glucagon-like peptide II is derived from the proglucagon gene, which undergoes tissue-specific post-translational processing. This peptide belongs to the class of incretin hormones, which are released in response to nutrient intake and play a vital role in regulating glucose metabolism and gastrointestinal function .
The synthesis of glucagon-like peptide II can be achieved through several methods, including:
Recent studies have focused on developing analogs of glucagon-like peptide II with improved pharmacokinetic properties. Modifications such as glycine substitutions and hydrophobic amino acids have been introduced to enhance receptor selectivity and reduce systemic clearance .
The synthesis typically involves:
The molecular structure of glucagon-like peptide II consists of a linear chain of 33 amino acids. The specific sequence is crucial for its biological activity, as it determines how the peptide interacts with its receptor.
Glucagon-like peptide II primarily acts through receptor-mediated mechanisms. Upon binding to its receptor (glucagon-like peptide II receptor), it activates intracellular signaling pathways that lead to various physiological responses.
Key reactions include:
Glucagon-like peptide II exerts its effects by binding to specific receptors located on intestinal epithelial cells. This interaction triggers a cascade of intracellular signaling events that promote cell survival, reduce apoptosis, and stimulate mucosal growth.
Research indicates that glucagon-like peptide II enhances protein synthesis through the activation of the phosphatidylinositol 3-kinase pathway, leading to increased Akt phosphorylation and subsequent activation of mammalian target of rapamycin signaling .
Glucagon-like peptide II has several applications in scientific research and therapeutic development:
The identification of GLP-2 emerged from seminal studies on the mammalian proglucagon gene (Gcg), which encodes glucagon, GLP-1, and GLP-2 within a single precursor protein. In the early 1980s, recombinant DNA techniques enabled the decoding of proglucagon sequences from anglerfish, rat, and human tissues, revealing conserved GLP-1 and GLP-2 domains [1] [6]. Drucker et al. (1996) first demonstrated GLP-2’s distinct biological activity: the peptide specifically promoted intestinal epithelial growth in mice, unlike GLP-1 or glucagon [1]. This discovery pivoted GLP-2 research toward gut adaptation and regeneration. By the late 1990s, GLP-2’s resistance to dipeptidyl peptidase-IV (DPP-4) degradation was engineered into analogs like Teduglutide, culminating in FDA approval (2012) for short bowel syndrome (SBS) [4] [6]. Key milestones include:
Table 1: Key Historical Milestones in GLP-2 Research
Year | Discovery | Significance |
---|---|---|
1983 | Anglerfish proglucagon cDNA cloning | Revealed GLP-1/GLP-2 sequences |
1987 | Tissue-specific processing of proglucagon | Identified intestinal GLP-2 as a distinct product |
1996 | GLP-2’s intestinotrophic effect in mice | Defined biological function |
2012 | FDA approval of Teduglutide | First GLP-2-based therapy for SBS |
GLP-2 is a 33-amino acid peptide (HSQGTFTSDV SQMELDLLAQ KDFINWLIQT KITD) derived from residues 126–158 of human proglucagon. Its bioactive form requires enzymatic liberation by prohormone convertase 1/3 (PC1/3) in intestinal L-cells, yielding GLP-2₁₋₃₃ [1] [5]. Crucial structural features include:
Table 2: Structural Isoforms of GLP-2 Across Species
Species | Sequence Variations | Bioactivity | |
---|---|---|---|
Human | HSQGTFTSDV...KITD (Full) | High receptor affinity | |
Mouse | HADGSFSDEM...KITD | Reduced stability | |
Guinea Pig | HSDGTFTSDL...RITD | Altered receptor activation | |
Teleost Fish | Absent (GLP-2 exon lost in Gcg duplication) | Non-functional | [5] |
Phylogenetic analyses reveal accelerated evolution in mammalian GLP-2, with >30% sequence divergence in rodents like guinea pigs, impacting receptor binding efficiency [5].
GLP-1 and GLP-2 share a common origin within proglucagon but exhibit divergent physiological roles and receptor specificity.
Receptor Binding: Alanine-scanning studies identify distinct pharmacophores: GLP-1 relies on His¹-Asp⁹-Gly¹⁰, whereas GLP-2 depends on Met¹⁰-Leu¹³-Leu²⁰ [3] [8].
Receptor Specificity:
GLP-2 Receptor (GLP-2R): Primarily localized to gastrointestinal tract, brainstem, and lung; activates Gαs and PI3K pathways to promote mucosal growth [2] [5].
Functional Contrasts:
Table 3: Functional Comparison of GLP-1 and GLP-2
Feature | GLP-1 | GLP-2 | |
---|---|---|---|
Primary Source | Intestinal L-cells | Intestinal L-cells | |
Major Receptor | GLP-1R (pancreas, brain) | GLP-2R (intestine, brainstem) | |
Key Functions | Insulin secretion, appetite control | Intestinal growth, nutrient absorption | |
Therapeutic Use | Type 2 diabetes, obesity | Short bowel syndrome | |
Conservation | >90% in mammals | ~70% in mammals (high variability) | [5] |
Evolutionary analyses indicate strong conservation of GLP-1 across vertebrates due to its glucoregulatory role, while GLP-2 exhibits higher sequence plasticity, possibly reflecting adaptation to diverse diets [5].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8